molecular formula C10H9ClO3 B13228374 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No.: B13228374
M. Wt: 212.63 g/mol
InChI Key: LKWONDKGIVVESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position and an acetic acid moiety at the 2nd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination and subsequent acetic acid substitution . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of benzofuran compounds with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H9ClO3/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8H,3,5H2,(H,12,13)

InChI Key

LKWONDKGIVVESB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC(=C2)Cl)CC(=O)O

Origin of Product

United States

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